molecular formula C7H4BrF2NO2 B13583197 2-Bromo-3-(difluoromethyl)isonicotinic acid

2-Bromo-3-(difluoromethyl)isonicotinic acid

Cat. No.: B13583197
M. Wt: 252.01 g/mol
InChI Key: ATKFEIGADGWFHJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.01 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the regioselective deprotonation at the C-3 position of a pyridine derivative using a strong base such as lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding carboxylic acid . Another approach involves the use of palladium-catalyzed coupling reactions, such as Suzuki coupling, to introduce the difluoromethyl group and the bromine atom onto the pyridine ring .

Industrial Production Methods

Industrial production of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as LDA, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased potency and selectivity. The bromine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid is unique due to the combination of the bromine atom, difluoromethyl group, and carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H4BrF2NO2/c8-5-4(6(9)10)3(7(12)13)1-2-11-5/h1-2,6H,(H,12,13)

InChI Key

ATKFEIGADGWFHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(F)F)Br

Origin of Product

United States

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